3-(2-Iodophenyl)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-Iodophenyl)propyl methanesulfonate involves the reaction of 3-(2-iodophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by standard methods such as distillation or chromatography .
Chemical Reactions Analysis
3-(2-Iodophenyl)propyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Iodophenyl)propyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Biological Studies: It can be used to study the effects of alkylating agents on biological systems, as it can form covalent bonds with nucleophilic sites in biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)propyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a covalent bond between the compound and the nucleophile. This can lead to the modification of proteins, DNA, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 3-(2-Iodophenyl)propyl methanesulfonate include:
3-(2-Bromophenyl)propyl methanesulfonate: Similar structure but with a bromine atom instead of iodine.
3-(2-Chlorophenyl)propyl methanesulfonate: Similar structure but with a chlorine atom instead of iodine.
3-(2-Fluorophenyl)propyl methanesulfonate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence the reactivity and properties of the compound compared to its bromine, chlorine, and fluorine analogs .
Properties
Molecular Formula |
C10H13IO3S |
---|---|
Molecular Weight |
340.18 g/mol |
IUPAC Name |
3-(2-iodophenyl)propyl methanesulfonate |
InChI |
InChI=1S/C10H13IO3S/c1-15(12,13)14-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
RAXPFOAJBCBGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.